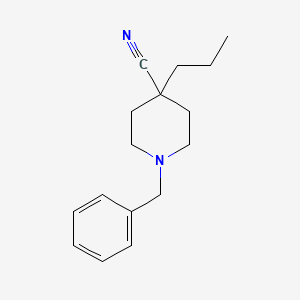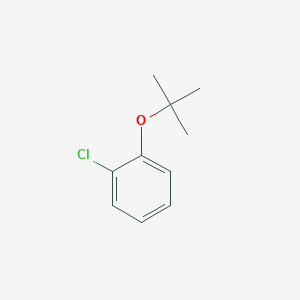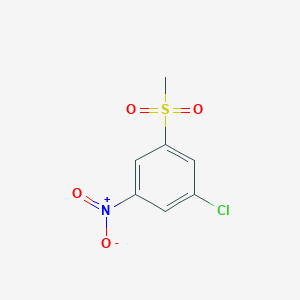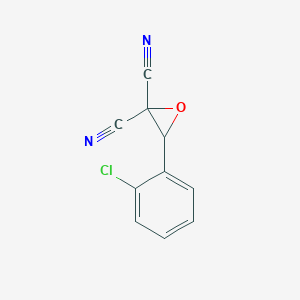![molecular formula C8H7N5O2 B13983840 [(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile CAS No. 65479-07-4](/img/structure/B13983840.png)
[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is an organic compound characterized by the presence of a nitrophenyl group, an amino group, and a diazenylacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile typically involves the reaction of 4-nitroaniline with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under acidic or basic conditions to facilitate the formation of the diazenylacetonitrile linkage.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Nitrophenyl)amino]diazenylacetonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-[(4-Nitrophenyl)amino]diazenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diazenylacetonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can react with the diazenylacetonitrile group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted diazenylacetonitrile compounds.
科学的研究の応用
2-[(4-Nitrophenyl)amino]diazenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(4-Nitrophenyl)amino]diazenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress. The diazenylacetonitrile moiety can interact with nucleophiles, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Nitroaniline: Shares the nitrophenyl group but lacks the diazenylacetonitrile moiety.
Diazenylacetonitrile: Contains the diazenylacetonitrile group but lacks the nitrophenyl group.
Uniqueness
2-[(4-Nitrophenyl)amino]diazenylacetonitrile is unique due to the combination of the nitrophenyl and diazenylacetonitrile groups, which confer distinct chemical and biological properties not found in the individual components.
特性
CAS番号 |
65479-07-4 |
|---|---|
分子式 |
C8H7N5O2 |
分子量 |
205.17 g/mol |
IUPAC名 |
2-[(4-nitroanilino)diazenyl]acetonitrile |
InChI |
InChI=1S/C8H7N5O2/c9-5-6-10-12-11-7-1-3-8(4-2-7)13(14)15/h1-4H,6H2,(H,10,11) |
InChIキー |
AEQRSZGMHTVBEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NN=NCC#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Fluoro-4-(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)benzoic acid](/img/structure/B13983763.png)





![1-(4-bromophenylsulfonyl)-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13983806.png)
![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)



![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)

